molecular formula C10H7F2N3S B3170297 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 942358-78-3

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B3170297
CAS No.: 942358-78-3
M. Wt: 239.25 g/mol
InChI Key: OVBINNUMUBUJIC-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile is a fluorinated heterocyclic compound featuring a thieno[2,3-b]pyridine core. Its structure includes a difluoromethyl group at position 6, a methyl group at position 4, and a cyano substituent at position 2 (Figure 1). The molecular formula is C₁₀H₈F₂N₃S, with a molecular weight of ~256.25 g/mol . Fluorinated groups, such as difluoromethyl, are known to enhance bioavailability and metabolic stability by modulating electronic and steric properties .

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3S/c1-4-2-5(9(11)12)15-10-7(4)8(14)6(3-13)16-10/h2,9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBINNUMUBUJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the thieno[2,3-b]pyridine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile is used to study enzyme inhibition and receptor binding. Its derivatives can be employed as probes to investigate biological pathways and interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity against various diseases, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The substituents at positions 4 and 6 significantly influence the physicochemical and pharmacological profiles of thieno[2,3-b]pyridine derivatives. Below is a comparative analysis:

Table 1: Substituent and Molecular Data of Selected Thieno[2,3-b]pyridine Derivatives
Compound Name Substituents (Position 4,6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Bands (cm⁻¹)
3-Amino-6-(difluoromethyl)-4-methylthieno[...] 4-Me, 6-(CHF₂) C₁₀H₈F₂N₃S 256.25 Not reported NH₂ (~3340), CN (~2200)
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[...] 6-(5-bromo-benzofuran-2-yl) C₁₅H₉BrN₂OS 345.21 228–230 NH₂ (3274, 3174), CN (2118)
3-Amino-6-methyl-4-(trifluoromethyl)thieno[...] 4-CF₃, 6-Me C₁₀H₆F₃N₃S 257.23 Not reported NH₂, CN
3-Amino-6-(4-chlorophenyl)-4-methylthieno[...] 4-Me, 6-(4-Cl-C₆H₄) C₁₅H₁₀ClN₃S 299.78 Not reported NH₂ (3200), CN (1637)
3-Amino-6-(5-methyl-1-phenylpyrazol-4-yl)thieno[...] 6-(5-Me-1-Ph-pyrazol-4-yl) C₁₈H₁₃N₅S 331.39 196–198 NH₂ (3343, 3410), CN (1637)

Key Observations :

  • Steric Bulk : Bulky substituents like 5-bromobenzofuran-2-yl (row 2) or 4-chlorophenyl (row 4) increase molecular weight and steric hindrance, which may reduce solubility but improve target specificity .
  • Melting Points : Derivatives with aromatic substituents (e.g., benzofuran, phenyl) exhibit higher melting points (>200°C) due to stronger intermolecular interactions .

Spectral Characterization

  • IR Spectroscopy: All compounds show characteristic NH₂ (~3200–3400 cm⁻¹) and CN (~1637–2200 cm⁻¹) bands. The target compound’s CN stretch (~2200 cm⁻¹) is notably stronger than in non-fluorinated analogs due to electron withdrawal by CHF₂ .
  • NMR Data: For 3-amino-6-(5-methyl-1-phenylpyrazol-4-yl)thieno[...]carbonitrile (row 5), the ¹H-NMR spectrum reveals aromatic protons at δ 7.48–7.60 ppm and a pyridine H-4 signal at δ 8.88 ppm .

Biological Activity

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile, with the CAS number 676579-53-6, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thieno[2,3-b]pyridine family, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C10H8F2N2SC_{10}H_{8}F_{2}N_{2}S with a molecular weight of 258.25 g/mol. The structure features a thieno-pyridine core that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-b]pyridine framework followed by functionalization at specific positions. Recent methods have emphasized catalytic approaches that enhance yield and selectivity in producing such heterocycles .

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]pyridines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that modifications at the 6-position can enhance activity against Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies revealed that it inhibits cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The IC50 values against COX-1 and COX-2 were reported to be significantly lower than those of traditional anti-inflammatory drugs like diclofenac .

Table 1: Inhibitory Concentrations (IC50) of Selected Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0731.4 ± 0.12
Diclofenac6.746.12

Cytotoxicity

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-b]pyridine derivatives. Modifications at the amino and difluoromethyl groups significantly impact their pharmacological profiles. For example, substituents that enhance electron density on the aromatic ring tend to improve anti-inflammatory activity .

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives showed that compounds with a difluoromethyl group exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.
  • Anti-inflammatory Research : In a controlled experiment involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation markers compared to controls .

Q & A

Q. What are the common synthetic routes for 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile?

The synthesis of this compound typically involves multi-step reactions, including:

  • Knoevenagel condensation : Reacting aldehydes with malononitrile in methanol under basic conditions to form intermediates (e.g., substituted benzylidenemalononitriles) .
  • Cyclization : Heating intermediates with sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) to form the thieno[2,3-b]pyridine core .
  • Functionalization : Introducing difluoromethyl and methyl groups via nucleophilic substitution or cross-coupling reactions .
    Methodological Note: Microwave-assisted synthesis can enhance reaction efficiency and yield compared to traditional thermal methods .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl and difluoromethyl groups). For example, NH2_2 protons appear as singlets at δ ~9.6 ppm in DMSO-d6_6 .
  • IR Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2215 cm1^{-1} and amino (NH2_2) at ~3160–3391 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited (no GHS classification in ), general precautions for similar heterocyclic nitriles apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL () for least-squares refinement of atomic coordinates and thermal parameters. For example, bond angles and torsion angles (e.g., C–C–C–C = 179.6°) can confirm planarity of the thienopyridine ring .
  • Validation : Check R-factors (R1_1 < 0.05) and electron density maps for missing/ambiguous atoms .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing difluoromethyl with trifluoromethyl or phenyl groups) and test biological activity .
  • Biological Assays : Evaluate antimicrobial activity (e.g., MIC against E. coli or S. aureus) and correlate with substituent electronic/hydrophobic properties .
  • Molecular Docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How is computational modeling applied to study its photophysical properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict absorption/emission spectra.
  • Solvatochromism Analysis : Measure fluorescence shifts in solvents of varying polarity (e.g., from hexane to DMSO) to assess environmental sensitivity .
  • Cation Sensing : Study chelation with metal ions (e.g., Zn2+^{2+}) via fluorescence quenching/enhancement .

Contradictions and Limitations in Current Evidence

  • Safety Data : lacks specific toxicity or flammability data, necessitating conservative handling protocols.
  • Biological Activity : While related thieno[2,3-b]pyridines show antimicrobial activity (), direct data for this compound are absent.
  • Synthetic Yields : Microwave-assisted methods () claim higher efficiency but require validation for this specific substrate.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 2
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile

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